molecular formula C10H7N3O5 B14728441 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- CAS No. 13974-48-6

2(1H)-Quinolinone, 1-methyl-6,8-dinitro-

Cat. No.: B14728441
CAS No.: 13974-48-6
M. Wt: 249.18 g/mol
InChI Key: NOUOQLSZSCCTJK-UHFFFAOYSA-N
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Description

Significance of the 1-Methyl-2-Quinolone (B133747) (MeQone) Framework in Synthetic and Mechanistic Chemical Research

The 1-methyl-2-quinolone (MeQone) framework is a fundamental structural motif found in numerous quinoline (B57606) alkaloids, many of which are isolated from the Rutaceae plant family. nih.gov This core structure is present in over 300 naturally occurring alkaloids and more than 13,000 reported compounds, highlighting its importance in natural product chemistry and drug discovery. nih.gov

Despite its prevalence, the MeQone framework is characterized by low reactivity due to its aromatic nature, which can hinder the synthesis of diverse derivatives. nih.govjmu.edu This inherent stability has spurred researchers to develop methods for the direct and efficient functionalization of the MeQone skeleton. The quest for new synthetic and functionalization techniques that operate under mild conditions is crucial for building libraries of novel compounds for medicinal chemistry applications. nih.gov

The Role of Nitro Functionalities in Activating Quinolone Systems for Chemical Transformations

The introduction of nitro groups (–NO₂) onto the MeQone framework is a key strategy to overcome its low reactivity. jmu.edunih.gov The nitro group is one of the most important functional groups in organic synthesis due to its strong electron-withdrawing nature. nih.govresearchgate.net This property activates the quinolone scaffold, making it more susceptible to reactions with nucleophilic reagents. nih.govresearchgate.net

The electron-withdrawing ability of the nitro group reduces the electron density of the quinolone ring system through both inductive and resonance effects. researchgate.net This activation facilitates various chemical transformations, including nucleophilic attack and cycloaddition reactions. nih.govnih.gov For instance, MeQones with a nitro group at the 3- or 4-position can act as nitroalkenes, participating in Diels-Alder reactions to form new ring systems. nih.gov Furthermore, the nitro group can serve as a good leaving group in addition-elimination reactions, further expanding its synthetic utility. nih.gov

A notable example of activation is seen in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). The steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position distorts the MeQone framework. This distortion causes the pyridone ring to lose its aromaticity and behave more like an activated nitroalkene, leading to unusual reactivity. nih.govnih.gov

Overview of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- as a Key Dinitrated Nitroquinolone Derivative in Organic Synthesis

2(1H)-Quinolinone, 1-methyl-6,8-dinitro- (also referred to as 6,8-dinitro-1-methyl-2-quinolone or 6,8-DNQ) is a significant dinitrated derivative of MeQone. nih.gov It is often synthesized through the nitration of MeQone or as a product of reactions involving the highly reactive 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.govmdpi.com

The primary importance of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- in organic synthesis is as a product of regioselective functionalization at the 4-position of the quinolone ring. When TNQ is treated with various nucleophiles, it undergoes a cine-substitution reaction. In this process, the nucleophile attacks the 4-position, leading to the elimination of the nitro group at the 3-position and forming a 4-substituted 1-methyl-6,8-dinitro-2-quinolone derivative. nih.govnih.gov This reaction provides a powerful method for introducing a wide range of functional groups at a specific position on the MeQone scaffold. nih.govresearchgate.net

The synthesis of 6,8-DNQ itself can be achieved by the direct nitration of MeQone, with the reaction conditions influencing the degree and position of nitration.

The following interactive table summarizes the products obtained from the nitration of 1-methyl-2-quinolone (MeQone) under different temperature conditions.

ReagentTemperature (°C)Major Product(s)Yield (%)
Fuming HNO₃1001-Methyl-3,6,8-trinitro-2-quinolone (TNQ)90
15 M HNO₃703,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ) and 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ)-
15 M HNO₃501-Methyl-6-nitro-2-quinolone (6-NQ)Good

Data sourced from literature. nih.gov

This dinitrated compound serves as a valuable platform for further synthetic modifications, enabling the construction of complex molecular architectures based on the quinolone core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13974-48-6

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

1-methyl-6,8-dinitroquinolin-2-one

InChI

InChI=1S/C10H7N3O5/c1-11-9(14)3-2-6-4-7(12(15)16)5-8(10(6)11)13(17)18/h2-5H,1H3

InChI Key

NOUOQLSZSCCTJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1h Quinolinone, 1 Methyl 6,8 Dinitro

Strategic Synthesis of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- and Related Dinitrated Quinolones

The preparation of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- can be achieved through several strategic synthetic routes, primarily involving the nitration of a precursor or the transformation of a more highly nitrated quinolone.

Direct Nitration Pathways for the Formation of 6,8-Dinitro-1-methyl-2-quinolone from 1-Methyl-2-quinolone (B133747)

The direct nitration of the 1-methyl-2-quinolone (MeQone) framework serves as a primary method for the synthesis of its nitro derivatives. The degree of nitration can be controlled by adjusting the reaction conditions, such as temperature and the concentration of the nitrating agent.

Nitration of MeQone with fuming nitric acid at elevated temperatures leads to the exhaustive nitration product, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), in high yield. mdpi.com However, by conducting the nitration at lower or medium temperatures, it is possible to isolate intermediate products. Specifically, the formation of dinitrated products, including 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- (6,8-DNQ), occurs at these intermediate temperatures. mdpi.comnih.gov The general order of nitration on the MeQone ring is position 6, followed by positions 3 and 8. mdpi.com

Table 1: Products of Direct Nitration of 1-Methyl-2-quinolone under Varying Conditions mdpi.com

Temperature Major Product(s)
50 °C 1-Methyl-6-nitro-2-quinolone (6-NQ)
Medium Temperature 3,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ) and 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ)
High Temperature 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

Preparation via Cine-Substitution Reactions of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)

An alternative route to obtaining the 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- scaffold is through the chemical transformation of the more highly substituted 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). TNQ exhibits unusual reactivity, readily undergoing cine-substitution reactions. mdpi.comnih.gov In a cine-substitution, the incoming nucleophile attacks a position adjacent to the leaving group, rather than the carbon atom to which the leaving group is attached.

In the case of TNQ, treatment with various nucleophiles, particularly amines, can lead to denitration, where the nitro group at the 3-position is eliminated, yielding the parent 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- (6,8-DNQ). nii.ac.jpresearchgate.net This denitration reaction typically occurs under heated and diluted conditions. nii.ac.jpresearchgate.net This process provides a method for synthesizing the target compound from a readily available, highly activated precursor.

Regioselective Functionalization Strategies Utilizing the 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- Scaffold

The 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- scaffold is central to the synthesis of a wide array of 4-substituted quinolone derivatives. The high reactivity of its precursor, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), is exploited for this purpose. The steric repulsion between the 1-methyl group and the 8-nitro group in TNQ distorts the quinolone ring, reducing its aromaticity and making the pyridone ring behave like an activated nitroalkene. mdpi.comnih.gov This activation facilitates regioselective nucleophilic attack at the 4-position, accompanied by the elimination of the nitro group at the 3-position, a process known as cine-substitution. mdpi.comnih.gov This reaction is a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds at a specific position on the quinolone core.

Reactions with Carbon-Based Nucleophiles at the 4-Position

The cine-substitution of TNQ is particularly effective with a range of carbon-based nucleophiles, leading to the formation of diverse 4-functionalized 6,8-dinitro-2-quinolones. mdpi.com This methodology provides a direct route to introduce complex carbon skeletons onto the quinolone framework.

Commonly used carbon nucleophiles include:

1,3-Dicarbonyl Compounds: Reagents such as β-diketones, β-keto esters, and β-diesters react smoothly with TNQ in the presence of a base like triethylamine (B128534) at room temperature. mdpi.comnih.gov

Nitroalkanes, Aldehydes/Ketones, Enamines, and Cyanides: These carbon nucleophiles also participate in cine-substitution reactions with TNQ, enabling the introduction of a variety of functional groups at the 4-position.

Table 2: Examples of Cine-Substitution of TNQ with Carbon-Based Nucleophiles to Form 4-Substituted 6,8-Dinitro-2-quinolones mdpi.comnih.gov

Nucleophile Type Example Reagent Product Type
β-Diketone Acetylacetone 4-(1-Acetylacetonyl)-1-methyl-6,8-dinitro-2-quinolone
β-Keto Ester Ethyl acetoacetate 4-(1-Ethoxycarbonyl-2-oxopropyl)-1-methyl-6,8-dinitro-2-quinolone
β-Diester Diethyl malonate 4-(Diethoxycarbonylmethyl)-1-methyl-6,8-dinitro-2-quinolone
Enamine 1-(Cyclopent-1-en-1-yl)morpholine 4-(2-Oxocyclopentyl)-1-methyl-6,8-dinitro-2-quinolone

Reactions with Nitrogen-Based Nucleophiles (e.g., amines) and Subsequent Transformations

Nitrogen-based nucleophiles, primarily amines, also react with 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). These reactions can follow different pathways depending on the reaction conditions and the structure of the amine. nii.ac.jpresearchgate.net As mentioned previously, one major outcome is the denitration at the 3-position to yield the unsubstituted 2(1H)-Quinolinone, 1-methyl-6,8-dinitro-. nii.ac.jpresearchgate.net

Under different conditions, such as at room temperature, the reaction of TNQ with certain amines can lead to dimerization, affording 3,4-bis(1-methyl-6,8-dinitro-2-quinolone). researchgate.net The choice between dimerization and denitration can be controlled by factors like temperature and concentration. nii.ac.jpresearchgate.net These transformations highlight the utility of nitrogen nucleophiles in modifying the TNQ scaffold to produce either the parent 6,8-dinitroquinolone or more complex dimeric structures.

Cycloaddition Reactions Involving Nitroquinolone Derivatives

The altered electronic and steric properties of certain nitroquinolones enable them to participate in cycloaddition reactions. The pyridone ring of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), which loses aromaticity due to steric strain, behaves as an activated nitroalkene. mdpi.comnih.gov This characteristic allows TNQ to undergo cycloaddition reactions, such as the Diels-Alder reaction, with electron-rich alkenes or dienes under mild conditions. mdpi.comnih.gov

Similarly, other MeQones that contain a nitro group at the 3-position can function as nitroalkenes and participate in Diels-Alder reactions with electron-rich dienes. kochi-tech.ac.jp These reactions typically lead to the formation of benzoquinoline derivatives after the elimination of nitrous acid, allowing for the construction of new fused ring systems on the quinolone [c]-face. mdpi.comkochi-tech.ac.jp Although these reactions often require more severe conditions compared to those with TNQ, they represent a valuable method for the simultaneous formation of two carbon-carbon bonds at the 3- and 4-positions of the quinolone framework. kochi-tech.ac.jp

[4+2] Cycloaddition with Dienes and Heterodienes and Formation of Polycyclic Adducts

The pyridone ring of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), the direct precursor to the 1-methyl-6,8-dinitro-2(1H)-quinolinone scaffold, exhibits notable reactivity in [4+2] cycloaddition reactions. This reactivity allows for the construction of complex polycyclic systems. The C3-C4 double bond of the quinolone, activated by the nitro groups, acts as a dienophile in Diels-Alder reactions. researchgate.net

For instance, TNQ undergoes an efficient cycloaddition with cyclopentadiene (B3395910) when heated, leading to the formation of a tetracyclic compound. researchgate.net This cycloadduct can subsequently undergo aromatization through the elimination of nitrous acid when treated with a base like triethylamine. researchgate.net The reaction with the hydrazone of 2-butenal similarly results in the formation of a phenanthridine (B189435) derivative. researchgate.net These reactions demonstrate the utility of the trinitro-quinolone system in synthesizing fused heterocyclic structures.

[4+2] Cycloaddition Reactions of 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)
Diene/HeterodieneReaction ConditionsProduct TypeReference
Cyclopentadiene80 °CTetracyclic Cycloadduct researchgate.net
Hydrazone of 2-butenalNot specifiedPhenanthridine Derivative researchgate.net

Characterization of the Pyridone Moiety as an Activated Nitroalkene in Cycloaddition Processes

The unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in cycloaddition processes stems from the unique electronic and steric properties of its pyridone ring. mdpi.com Unlike more stable aromatic systems, the pyridone moiety in TNQ behaves as an activated nitroalkene. researchgate.netmdpi.com

This characteristic is attributed to significant steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position. mdpi.com This steric strain forces the quinolone framework to distort, leading to a loss of aromaticity in the pyridone ring. mdpi.com Consequently, the C3-C4 double bond, bearing a nitro group, becomes more localized and reactive, resembling an activated nitroalkene. This activation facilitates cycloaddition reactions under milder conditions than those required for related compounds like 3-nitroquinolone or 3,6-dinitroquinolone, which demand severe conditions (e.g., 180 °C for 5 days) to react with electron-rich dienes. researchgate.net The reactivity of TNQ allows for the construction of a new fused ring on the [c]-face of the quinolone core. mdpi.com

Reaction Mechanisms and Mechanistic Investigations of 2 1h Quinolinone, 1 Methyl 6,8 Dinitro

Detailed Mechanistic Analysis of Cine-Substitution Reactions in Nitroquinolones

Cine-substitution is a characteristic reaction of TNQ, leading to the formation of various 4-substituted 1-methyl-6,8-dinitro-2-quinolone derivatives. nih.govnih.gov This transformation involves the incoming nucleophile attacking a position adjacent to the one where the leaving group (in this case, the 3-nitro group) is located. nih.gov The reaction proceeds through a multi-step mechanism involving nucleophilic addition, proton transfer, and elimination. nih.gov

The initial step in the cine-substitution of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) is the nucleophilic attack at the 4-position of the quinolone ring. nih.gov This regioselective addition is favored due to the electronic properties of the distorted TNQ molecule. nih.gov The attack by a nucleophile, such as a 1,3-dicarbonyl compound, enamine, or phenoxide, results in the formation of an anionic adduct intermediate. nih.gov This intermediate is a key species that sets the stage for the subsequent steps of the reaction cascade. nih.gov

Following the formation of the initial adduct, a proton transfer occurs. nih.gov This process typically involves a basic entity in the reaction mixture, which facilitates the transfer of a proton to the 3-position of the adduct intermediate. nih.gov This step yields a more stable 3,4-dihydroquinolone intermediate. nih.gov The subsequent and crucial step is the elimination of the nitro group from the 3-position as nitrous acid (HNO₂). nih.govresearchgate.net This elimination is a key driving force for the reaction, leading towards the final substituted product. nih.gov Aliphatic nitro compounds that possess an acidic hydrogen in the β-position relative to the nitro group are known to undergo nitrous acid elimination, typically under basic conditions, to form a carbon-carbon double bond. researchgate.net

The table below summarizes the yields for the cine-substitution reaction of TNQ with various 1,3-dicarbonyl compounds, resulting in 4-functionalized 1-methyl-6,8-dinitro-2-quinolones. nih.gov

Nucleophile (1,3-Dicarbonyl)ProductYield (%)
AcetylacetoneMeMe27a 88
1,3-Cyclohexanedione-(CH₂)₃-27b 68
Ethyl acetoacetateMeOEt27c 93
Diethyl malonateOEtOEt27e 26

Elucidation of Cycloaddition Reaction Pathways and Intermediate Species

The steric strain in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) not only activates it for cine-substitution but also allows its pyridone moiety to participate in cycloaddition reactions. nih.gov The distorted ring loses its aromaticity and behaves like an activated nitroalkene, making it susceptible to reactions with electron-rich alkenes or dienes under mild conditions. nih.gov

A plausible mechanism for such a reaction involves the initial formation of a cyclic nitronate intermediate. nih.gov For example, in a reaction assisted by triethylamine (B128534), a proton transfer from the 4-position to the anionic oxygen of the nitronate can occur. nih.gov This is followed by a retro-Diels-Alder reaction to produce an α,β-unsaturated oxime intermediate, which then acts as an electron-rich heterodiene. nih.gov This oxime intermediate can undergo a subsequent cycloaddition with another molecule of TNQ to construct a new pyridine (B92270) ring, which, after aromatization and elimination of nitrous acid and water, yields a complex polycyclic product. nih.gov These pathways demonstrate the versatility of the nitroquinolone scaffold as a building block for constructing fused-ring systems. nih.gov

Analysis of Steric and Electronic Effects on the Reactivity of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro-

The high reactivity of the precursor TNQ, which leads to the formation of 1-methyl-6,8-dinitro-2-quinolone derivatives, is a direct consequence of the interplay between steric and electronic effects within the molecule. nih.gov In contrast, related compounds lacking the specific substitution pattern of TNQ, such as 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), are unreactive under similar conditions. nih.gov This highlights that the reactivity is not solely due to the electron-withdrawing nature of the nitro groups but is significantly influenced by their spatial arrangement. nih.gov

The primary factor behind the unusual reactivity of TNQ is the significant steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position. nih.gov This steric compression forces the quinolone ring to distort, preventing the benzene (B151609) and pyridone rings from being coplanar. nih.gov As a result, the π-orbitals cannot overlap effectively, leading to a loss of aromaticity in the pyridone ring. nih.gov

Molecular orbital calculations confirm this distortion. nih.gov While the related 3,6-DNQ molecule is almost coplanar, the 8-nitro group in TNQ is twisted significantly out of the plane of the quinolone ring. nih.gov This steric effect, rather than an electronic one, is the main activator of the framework, making the pyridone moiety behave like a reactive nitroalkene and facilitating both cine-substitution and cycloaddition reactions. nih.gov

The table below, based on MOPAC (PM3) molecular orbital calculations, quantifies the steric strain in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov

ParameterValue
Torsion Angle of 8-Nitro Group relative to Quinolone Ring67.7°
Dihedral Angle between C8-NO₂ and N1-Me bonds30.0°

Impact on Pyridone Ring Aromaticity and Conformational Distortion

Conformational distortion in the quinolinone ring system can also be anticipated. The steric hindrance and electronic repulsion between the nitro groups and adjacent atoms may cause deviations from planarity. Theoretical investigations on the internal rotation of the methyl group in the parent 1-methyl-2(1H)-quinolinone have shown that the aromatic ring substitution significantly increases the rotational barrier compared to 1-methyl-2(1H)-pyridone. nih.gov This is attributed to changes in hyperconjugation and Lewis energies due to extended π-electron delocalization. nih.gov Similar electronic effects from the nitro groups in 1-methyl-6,8-dinitro-2(1H)-quinolinone would likely further modulate the conformational preferences of the methyl group and potentially induce slight puckering or twisting of the quinolinone ring system.

Theoretical Studies of Reaction Energetics and Transition State Geometries

Computational chemistry provides a powerful tool for understanding the energetics and transition state structures of reactions involving complex organic molecules. While specific theoretical studies on the reaction energetics and transition state geometries of 1-methyl-6,8-dinitro-2(1H)-quinolinone are limited, data from analogous systems can offer predictive insights.

Extrapolating from these findings, theoretical studies on 1-methyl-6,8-dinitro-2(1H)-quinolinone would be invaluable for quantifying the electronic impact of the nitro groups on reaction barriers. It is hypothesized that the strong electron-withdrawing nature of the dinitro substitution would significantly lower the activation energies for nucleophilic attack on the quinolinone ring. Calculations of transition state geometries would likely reveal structures where the nucleophile approaches the electron-deficient carbon atoms of the pyridone ring, leading to the formation of Meisenheimer-like intermediates. The stability of such intermediates would be enhanced by the delocalization of the negative charge onto the nitro groups.

The following table summarizes the key theoretical parameters and their expected trends for 1-methyl-6,8-dinitro-2(1H)-quinolinone based on studies of related compounds.

Parameter1-methyl-2(1H)-pyridone (Reference)1-methyl-2(1H)-quinolinone (Reference) nih.gov1-methyl-6,8-dinitro-2(1H)-quinolinone (Predicted Trend)
Methyl Rotation Barrier (V₃) LowerHigherExpected to be further influenced by electronic effects of NO₂ groups
Pyridone Ring Aromaticity ModerateModulated by fused ringExpected to be significantly reduced
Susceptibility to Nucleophilic Attack LowModerateHigh
Activation Energy for Nucleophilic Attack HighModerateExpected to be low

Further computational studies are necessary to provide precise quantitative data on the reaction energetics and to fully map the potential energy surfaces for reactions involving 1-methyl-6,8-dinitro-2(1H)-quinolinone.

Theoretical and Computational Chemistry Approaches Applied to 2 1h Quinolinone, 1 Methyl 6,8 Dinitro

Quantum Chemical Computations for Molecular Properties and Reactivity Predictions

Quantum chemical computations are fundamental to understanding the behavior of molecules at the electronic level. These methods are widely used to predict molecular structure, stability, and a variety of properties related to reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. For many quinoline-based compounds, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to determine properties such as electronic energies, dipole moments, and the distribution of electron density. While specific DFT studies on 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- have not been detailed in the available research, the methodology is well-established for analyzing related nitroquinolone structures.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital through which it is most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For various quinoline derivatives, FMO analysis has been instrumental in explaining their stability and reaction mechanisms. nih.gov Although specific HOMO-LUMO energy values for 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- are not reported in the surveyed literature, this type of analysis would be essential to quantitatively assess its reactivity profile.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential) prone to nucleophilic attack. researchgate.netresearchgate.net This technique provides a clear, three-dimensional picture of where a molecule is most likely to interact with other chemical species. For the title compound, an MEP analysis would highlight the electrophilic character of the carbon atoms attached to the nitro groups and the nucleophilic character associated with the oxygen atoms.

Computational chemistry is particularly insightful for predicting the regioselectivity of reactions. The formation of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is a prime example of a highly regioselective process. It is produced via a cine-substitution reaction from its precursor, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), upon treatment with various nucleophiles. mdpi.comnih.gov In this reaction, the nucleophile attacks the C4 position, leading to the elimination of the nitro group at the adjacent C3 position. mdpi.com

Computational studies on the precursor, TNQ, explain this unusual reactivity. The steric strain between the 1-methyl group and the 8-nitro group forces the quinolone ring to distort, which in turn facilitates the specific reaction pathway leading to the formation of the 4-substituted 1-methyl-6,8-dinitro-2-quinolone product. mdpi.comnih.gov This computationally supported mechanism clarifies why the substitution occurs selectively at the C4 position, a prediction that is difficult to make from simple electronic rules alone.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions within Nitroquinolone Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This approach allows researchers to observe the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules or other reactants. While MD simulations are powerful for understanding the behavior of complex systems, no specific MD studies on 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- or related nitroquinolone systems were identified in the reviewed literature.

Computational Insights into Structural Distortions and Aromaticity Changes

The unique reactivity of the nitroquinolone systems that produce 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is deeply rooted in structural distortions and resulting changes in aromaticity, which have been elucidated by computational methods. mdpi.comnih.gov The precursor, TNQ, exhibits unusual reactivity because of severe steric repulsion between the N-methyl group at the 1-position and the nitro group at the 8-position. mdpi.comnih.gov

Semi-empirical molecular orbital calculations (MOPAC, PM3) and X-ray crystallographic analysis of TNQ have provided quantitative data on this distortion. mdpi.comnih.gov These studies reveal that the 8-nitro group is significantly twisted out of the plane of the quinolone ring. This steric strain also causes the entire quinolone framework to become torsionally strained. mdpi.com A critical consequence of this distortion is the loss of aromaticity in the pyridone ring of TNQ, causing it to behave more like an activated nitroalkene than a stable aromatic system. mdpi.comnih.gov This loss of aromatic stabilization is the primary driving force for the high reactivity of TNQ, enabling the cine-substitution that yields the more stable 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- framework.

Interactive Data Table: Computed and Experimental Structural Parameters of the Precursor 1-methyl-3,6,8-trinitro-2-quinolone (TNQ)

ParameterComputational MethodCalculated ValueExperimental (X-ray) ValueSource
Dihedral Angle of 8-NO₂ GroupMOPAC (PM3)67.7°55.8° mdpi.comnih.gov
Dihedral Angle (C8-NO₂ vs N1-Me)MOPAC (PM3)30.0°25.0° mdpi.comnih.gov

Structure Activity Relationships Sar and Structural Modification Studies for 2 1h Quinolinone, 1 Methyl 6,8 Dinitro Analogues

Impact of Substitution Patterns on Chemical Reactivity, Selectivity, and Diversification Potential

The substitution pattern on the MeQone ring has a profound impact on chemical reactivity and the potential for creating diverse molecular structures. The presence of the 8-nitro group in conjunction with the 1-methyl group is the critical determinant for the unique reactivity that enables the synthesis of 4-substituted 1-methyl-6,8-dinitro-2-quinolone derivatives.

The most significant reaction pathway unlocked by this substitution pattern is cine-substitution. mdpi.comnih.gov In this reaction, a nucleophile attacks the 4-position of the 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) scaffold, which is followed by the elimination of the vicinal nitro group from the 3-position. mdpi.comnih.gov This process allows for the highly regioselective introduction of a wide array of functional groups at the C4-position, directly yielding the 1-methyl-6,8-dinitro-2-quinolone core structure. researchgate.net The high reactivity is maintained even when one of the other nitro groups on the benzene (B151609) ring is replaced by a different group, such as a methyl group, highlighting the dominant role of the 1,8-steric interaction. researchgate.net

The diversification potential is significant, as various carbon and nitrogen nucleophiles can be employed in this transformation. This enables the formation of new C-C and C-N bonds at a position that is typically unreactive. nih.gov

Table 1: Impact of Nucleophiles on the Cine-Substitution of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ)
NucleophileResulting C4-SubstituentProduct ClassReference
Potassium Cyanide-CN (Cyano)4-Cyano-1-methyl-6,8-dinitro-2-quinolone researchgate.net
Enamines-CH(R)C(=O)R' (Acylmethyl)4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolones researchgate.net
Ketones (with base)-CH(R)C(=O)R' (Acylmethyl)4-Acylmethyl-1-methyl-6,8-dinitro-2-quinolones researchgate.net
Electron-rich Alkenes/DienesFused Carbocyclic RingPolycyclic MeQone Derivatives (via Cycloaddition) mdpi.comnih.gov

Design Principles for the Synthesis of Diversely Functionalized 1-Methyl-2-quinolone (B133747) Derivatives

The synthesis of diverse 1-methyl-2-quinolone derivatives, particularly those based on the 1-methyl-6,8-dinitro-2-quinolone scaffold, relies on strategic design principles that exploit the unique reactivity of highly substituted precursors. mdpi.comkochi-tech.ac.jp

Scaffold-Based Synthesis: The core design principle involves using 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) not as an end product, but as a versatile and highly reactive scaffold. mdpi.comnih.gov Due to the low reactivity of the parent MeQone framework, direct functionalization is often impractical. kochi-tech.ac.jpnih.gov By first synthesizing the sterically strained TNQ, a platform is created that readily undergoes further transformations.

Regioselective Functionalization: The inherent reactivity of the TNQ scaffold is harnessed to achieve high regioselectivity. The cine-substitution and cycloaddition reactions are prime examples, consistently directing new functional groups to the C4-position or the [c]-face of the pyridone ring, respectively. mdpi.comnih.gov This predictability is a cornerstone of the design process, allowing for the concise synthesis of complex molecules that would otherwise require multi-step procedures. mdpi.com

Exploitation of Steric Activation: Synthetic design intentionally incorporates the 1,8-disubstitution pattern (1-methyl and 8-nitro groups) to activate the quinolone ring system. researchgate.netmdpi.com This principle of "activation by distortion" is a powerful tool for overcoming the natural aromatic stability of the heterocyclic system, enabling transformations under mild conditions. mdpi.com

Building Block Approach: Functionalized ketones, enamines, and other nucleophiles serve as building blocks that can be readily appended to the TNQ scaffold. researchgate.net This modular approach allows for the creation of a large library of compounds with diverse acylmethyl groups (substituted with alkyl, aryl, or hetaryl moieties) attached to the 1-methyl-6,8-dinitro-2-quinolone core, facilitating the exploration of structure-activity relationships. researchgate.net

Molecular Interactions with Chemical Species and Investigations into Binding Modes with Potential Biomolecular Targets

While specific binding studies on 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- are not extensively detailed, the molecular architecture of the quinolone scaffold provides a basis for investigating potential interactions with biomolecular targets. The quinolone framework is considered a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities. kochi-tech.ac.jpresearchgate.net

The potential binding modes of 1-methyl-6,8-dinitro-2-quinolone analogues can be inferred from the functional groups present:

Hydrogen Bonding: The carbonyl oxygen at the 2-position is a primary hydrogen bond acceptor. nih.gov The two nitro groups, with their oxygen atoms, also represent strong hydrogen bond accepting sites, potentially forming interactions with hydrogen bond donors (e.g., amino acid residues like arginine, serine, or backbone N-H groups) in a protein binding pocket. acs.org

π-Interactions: The extended aromatic system of the quinolone ring is capable of engaging in various π-interactions. These include π-π stacking with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan, as well as cation-π interactions with positively charged residues like lysine (B10760008) or arginine. cambridgemedchemconsulting.com

Hydrophobic Interactions: The methyl group at the 1-position and the aromatic carbon framework can participate in hydrophobic (van der Waals) interactions with nonpolar pockets within a biomolecule. acs.org

These non-covalent interactions are fundamental to the self-assembly of molecules and their recognition by biological targets. nih.gov The specific combination and geometry of these interactions would dictate the affinity and selectivity of any potential binding event. The diverse functional groups that can be introduced at the 4-position further expand the range of possible interactions, allowing for the modulation of binding properties in newly synthesized analogues. acs.org

Advanced Research Avenues and Potential Utility of the 2 1h Quinolinone, 1 Methyl 6,8 Dinitro Scaffold

Development of Novel Synthetic Scaffolds and Chemical Building Blocks for Complex Molecular Architectures

The 1-methyl-6,8-dinitro-2(1H)-quinolinone scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. Its utility stems from the reactivity imparted by the nitro groups, which activate the quinolone ring system towards certain chemical transformations.

A key synthetic route to functionalized 1-methyl-6,8-dinitro-2-quinolones involves the unusual reactivity of a related compound, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). mdpi.com Treatment of TNQ with nucleophilic reagents leads to region-selective cine-substitution reactions, affording 4-substituted 1-methyl-6,8-dinitro-2-quinolones. mdpi.com This reactivity is attributed to the steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position, which distorts the quinolone framework and makes the pyridone ring behave like an activated nitroalkene. mdpi.com This unique reactivity allows for the introduction of a variety of substituents at the 4-position, thereby enabling the creation of a library of derivatives with diverse functionalities.

The dinitro-substituted quinolone scaffold can be further modified through various synthetic strategies that have been developed for quinolone derivatives in general. These include transition metal-catalyzed cross-coupling reactions, C-H bond activation, and various cyclization reactions. mdpi.comrsc.org Such methodologies can be adapted to functionalize the 1-methyl-6,8-dinitro-2(1H)-quinolinone core, providing access to complex molecular architectures that may possess novel biological activities or material properties. The presence of two nitro groups also offers the potential for selective reduction to amino groups, which can then be used as handles for further synthetic elaborations, such as amide bond formation or the construction of new heterocyclic rings.

The versatility of the 1-methyl-6,8-dinitro-2(1H)-quinolinone scaffold is highlighted by its potential use in the synthesis of various heterocyclic compounds. The general quinolone framework is a key component in a wide array of biologically active compounds, and the specific substitution pattern of this dinitro derivative provides a unique starting point for the design and synthesis of novel therapeutic agents. researchgate.netmdpi.com

Table 1: Synthetic Precursors and Resulting Scaffolds
Precursor CompoundReagent/ConditionResulting ScaffoldReference
1-methyl-3,6,8-trinitro-2-quinolone (TNQ)Nucleophilic reagents4-substituted 1-methyl-6,8-dinitro-2-quinolones mdpi.com

Exploration in Materials Science: Optoelectronic and Sensing Applications of Functionalized Quinolone Derivatives

Functionalized quinolone derivatives have emerged as promising candidates for applications in materials science, particularly in the fields of optoelectronics and chemical sensing. The inherent electronic properties of the quinolone scaffold, combined with the ability to tune these properties through chemical modification, make them attractive for the development of novel functional materials.

In the realm of chemical sensing, quinolone derivatives have been utilized in the development of various types of biosensors, including immunosensors, aptasensors, and enzyme-based sensors for the detection of quinolone antibiotics. mdpi.combohrium.com These sensors often rely on the specific recognition of the quinolone structure by a biological molecule, which is then coupled to a transducer to generate a measurable signal. The 1-methyl-6,8-dinitro-2(1H)-quinolinone scaffold, with its distinct substitution pattern, could potentially be used to develop selective sensors for specific analytes.

Furthermore, quinoline-dione structures can act as bidentate ligands, forming complexes with various metal ions. researchgate.net These metal complexes can exhibit unique photophysical properties and may find applications as fluorescent probes for the detection of specific metal ions or other analytes. The dinitro substitution on the quinolone ring could modulate the ligand's electronic properties and thus influence the sensing capabilities of its metal complexes.

Table 2: Potential Applications of Functionalized Quinolone Derivatives in Materials Science
Application AreaUnderlying PrinciplePotential Role of 1-methyl-6,8-dinitro-2(1H)-quinolinone
Optoelectronics (OLEDs, OPVs) Tuning of HOMO-LUMO energy levels through donor-acceptor architecture.The dinitro groups act as strong electron acceptors, potentially leading to desirable electronic properties.
Chemical Sensing Specific recognition of the quinolone scaffold by bioreceptors or interaction with analytes.The unique substitution pattern could be exploited for the development of selective sensors.
Fluorescent Probes Formation of metal complexes with distinct photophysical properties.The dinitro groups can modify the electronic properties of the ligand, influencing the sensing behavior of its metal complexes.

Investigating Chemical Degradation Pathways and Environmental Transformation Mechanisms of Dinitrated Quinolone Compounds

The widespread use of nitroaromatic compounds in various industries has led to concerns about their environmental fate and potential for contamination. Understanding the chemical degradation pathways and environmental transformation mechanisms of dinitrated quinolone compounds like 1-methyl-6,8-dinitro-2(1H)-quinolinone is crucial for assessing their environmental impact and developing remediation strategies.

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups. nih.gov However, they can be transformed under both aerobic and anaerobic conditions by microbial activity. A common transformation pathway for nitroaromatics is the reduction of the nitro groups to the corresponding amino groups, proceeding through nitroso and hydroxylamino intermediates. nih.govnih.gov This reduction can be carried out by a variety of microorganisms, including bacteria and fungi. mdpi.com

The degradation of dinitrated aromatic compounds can be more complex. In some cases, one nitro group may be reduced, followed by further transformations of the resulting nitro-amino aromatic compound. The position of the nitro groups on the aromatic ring can significantly influence the degradation pathway and the susceptibility of the compound to microbial attack. researchgate.net

Table 3: General Microbial Transformation Pathways for Nitroaromatic Compounds
ConditionPrimary TransformationMediating MicroorganismsReference
Anaerobic Reduction of nitro groups to amino groupsBacteria (e.g., Desulfovibrio spp., Clostridium spp.), Fungi nih.govnih.gov
Aerobic Reduction of nitro groups, ring hydroxylation and cleavageBacteria, Fungi (e.g., Phanerochaete chrysosporium) nih.gov

Future Directions in Nitroquinolone Research and Synthetic Innovation

The field of nitroquinolone research continues to evolve, driven by the need for novel therapeutic agents and functional materials. Future research in this area is likely to focus on several key aspects, including the development of more efficient and sustainable synthetic methods, the exploration of new applications, and a deeper understanding of the structure-activity relationships of these compounds.

Synthetic innovation will play a crucial role in advancing nitroquinolone research. The development of green chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts, will be important for making the synthesis of these compounds more environmentally friendly. qeios.com Furthermore, the application of modern synthetic techniques like photoredox catalysis could open up new avenues for the functionalization of the quinolone scaffold, allowing for the creation of previously inaccessible molecular architectures. molport.com

In terms of applications, the exploration of nitroquinolones in areas beyond traditional medicinal chemistry is a promising direction. As discussed, their potential in materials science is an emerging field of interest. Further research into the optoelectronic properties of specifically designed nitroquinolone derivatives could lead to the development of novel materials for electronic devices.

A deeper understanding of the biological mechanisms of action of nitroquinolones is also a critical area for future research. While their antimicrobial and anticancer activities are known, the precise molecular targets and pathways involved are often not fully elucidated. Advanced computational methods, combined with experimental studies, can provide valuable insights into these mechanisms and guide the rational design of more potent and selective therapeutic agents.

Finally, the continued exploration of the chemical space around the nitroquinolone scaffold will undoubtedly lead to the discovery of new compounds with unique properties and applications. The combination of innovative synthetic strategies, thorough biological and physical characterization, and a focus on sustainability will be key to unlocking the full potential of this versatile class of molecules.

Q & A

Basic Question

  • ¹H/¹³C NMR : The methyl group at position 1 appears as a singlet (~δ 3.2 ppm), while nitro groups deshield aromatic protons at positions 6 and 8 (δ 8.5–9.0 ppm). Coupling patterns confirm substitution positions .
  • X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides bond lengths and angles, confirming nitro group orientation and planarity of the quinolinone ring .
  • IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) validate functional groups .

Advanced Tip : DFT calculations (B3LYP/6-31+G(d,p)) can predict NMR shifts and compare them with experimental data to validate tautomeric forms .

What mechanistic insights explain the biological activity of 1-methyl-6,8-dinitro-2(1H)-quinolinone derivatives?

Advanced Question
Nitro groups enhance electron-deficient character, facilitating interactions with biological targets:

  • Antimicrobial activity : Nitro-substituted quinolinones inhibit bacterial DNA gyrase by mimicking quinolone antibiotics. The 6,8-dinitro configuration increases lipophilicity, enhancing membrane penetration .
  • Neuroleptic potential : Derivatives with nitro groups show affinity for dopamine receptors, as seen in structural analogs like 4-phenyl-1-piperazinylpropoxy-2(1H)-quinolinones .

Data Contradiction : While some studies report enhanced activity with nitro groups , others note toxicity due to nitro-reduction metabolites . Resolution requires comparative SAR studies and metabolic profiling.

How do computational models predict the reactivity and stability of 1-methyl-6,8-dinitro-2(1H)-quinolinone?

Advanced Question

  • Basicity studies : pKa calculations (e.g., using DFT) reveal that the 1-methyl group stabilizes the enol tautomer, while nitro groups reduce basicity at N1 .
  • Reactive sites : Fukui indices identify C5 and C7 as electrophilic centers, making them targets for nucleophilic attack in probe design .
  • Solubility prediction : LogP calculations (~2.1) indicate moderate hydrophobicity, suggesting formulation challenges for in vivo studies .

Methodology : Combine molecular docking (AutoDock Vina) with MD simulations to assess target binding and stability .

How should researchers address contradictions in reported bioactivity data for nitro-substituted quinolinones?

Advanced Question
Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., H. pylori vs. MRSA) or cell lines .
  • Metabolic interference : Nitro-reductase activity in certain organisms generates cytotoxic intermediates .

Q. Resolution Strategies :

Standardized assays : Use identical protocols (e.g., CLSI guidelines) for MIC determinations.

Metabolite tracking : LC-MS/MS to identify nitro-reduction products in vitro .

Comparative SAR : Synthesize analogs with varied nitro positions (e.g., 5,7-dinitro) to isolate electronic effects .

What are the challenges in designing fluorescent probes based on 1-methyl-6,8-dinitro-2(1H)-quinolinone?

Advanced Question

  • Quenching by nitro groups : The 6,8-dinitro configuration may suppress fluorescence via photoinduced electron transfer (PET). Mitigate by introducing electron-donating substituents at C3 or C4 .
  • Selectivity : Functionalize C5 with thiol-reactive groups (e.g., maleimide) to target biological sulfur species .

Case Study : Q1–Q3 derivatives (Scheme 2 in ) showed 10-fold fluorescence enhancement upon reacting with H2S, demonstrating proof-of-concept .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.